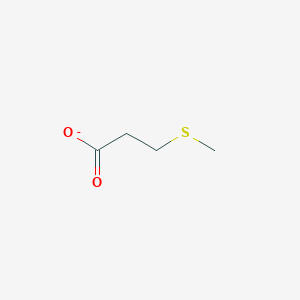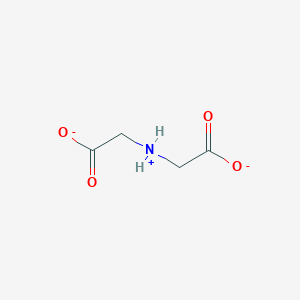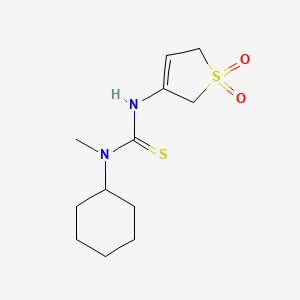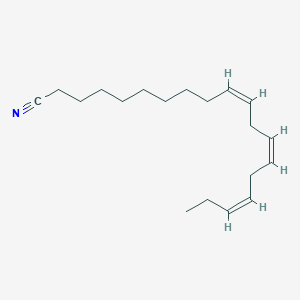
Loline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loline is a bioactive natural product belonging to the class of 1-aminopyrrolizidines. These compounds are produced by grasses infected with endophytic fungal symbionts of the genus Epichloë. This compound alkaloids are known for their insecticidal and insect-deterrent properties, which help protect the host plants from herbivorous insects. The basic structure of this compound includes a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge between the C-2 and C-7 carbons .
Vorbereitungsmethoden
Loline alkaloids can be synthesized through various methods. One efficient synthetic route involves asymmetric total synthesis, incorporating steps such as Sharpless epoxidation, Grubbs olefin metathesis, and transannular aminobromination. This method is marked by high chemo- and stereoselectivity and provides access to several members of the this compound alkaloid family . Industrial production of this compound alkaloids primarily relies on the symbiotic relationship between grasses and Epichloë fungi, where the fungi produce the alkaloids in the host plants .
Analyse Chemischer Reaktionen
Loline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, such as N-formylthis compound and N-acetylthis compound.
Reduction: Reduction reactions can convert this compound derivatives back to their parent compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various this compound derivatives with different substituents at the C-1 position .
Wissenschaftliche Forschungsanwendungen
Loline alkaloids have several scientific research applications:
Wirkmechanismus
Loline alkaloids exert their effects primarily through their insecticidal and insect-deterrent properties. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death. The molecular targets include nicotinic acetylcholine receptors, which are essential for neurotransmission in insects . The internal ether bridge in the this compound structure is crucial for its bioactivity, as it enhances the stability and effectiveness of the compound .
Vergleich Mit ähnlichen Verbindungen
Loline alkaloids are unique due to their internal ether bridge and the presence of a primary amine at the C-1 position. Similar compounds include:
Northis compound: A derivative of this compound with a similar structure but lacking certain substituents.
N-formylthis compound: A this compound derivative with a formyl group at the C-1 position.
N-acetylthis compound: A this compound derivative with an acetyl group at the C-1 position.
These compounds share similar insecticidal properties but differ in their chemical reactivity and stability. This compound’s unique structure and bioactivity make it a valuable compound for scientific research and practical applications .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine |
InChI |
InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |
InChI-Schlüssel |
OPMNROCQHKJDAQ-YWIQKCBGSA-N |
Isomerische SMILES |
CN[C@H]1[C@H]2CN3[C@H]1[C@@H](O2)CC3 |
Kanonische SMILES |
CNC1C2CN3C1C(O2)CC3 |
Synonyme |
loline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


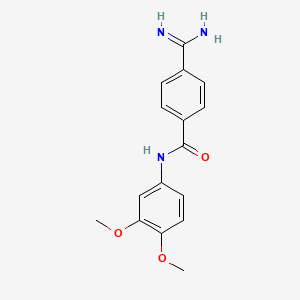

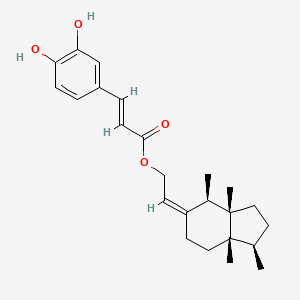
![(3Z,7E,11E)-17-ethyl-6-hydroxy-19-[1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1239652.png)
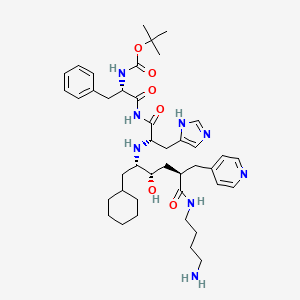
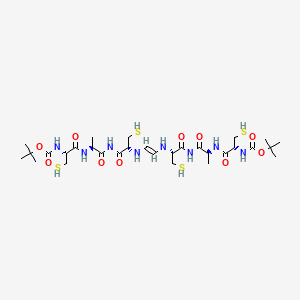
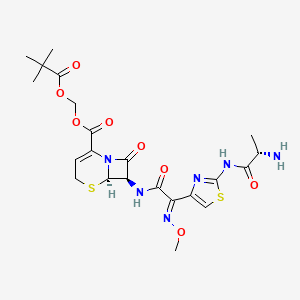

![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3-fluorooct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1239660.png)
